molecular formula C4H6O2 B3327299 Isopropenyl formate CAS No. 32978-00-0

Isopropenyl formate

Cat. No.: B3327299
CAS No.: 32978-00-0
M. Wt: 86.09 g/mol
InChI Key: CAVPDPHVQVHXCQ-UHFFFAOYSA-N
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Description

Isopropenyl Formate (CAS 32978-00-0) is an organic ester with the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol . This compound serves as a versatile reagent and building block in organic synthesis. Its key research value lies in its role as a potential formylating agent , introducing a formyl group (-CHO) into target molecules, which is a critical step in the synthesis of more complex organic compounds . The ester linkage in related esters can be cleaved under controlled conditions, making it a useful precursor in specific reaction pathways . Furthermore, its physicochemical properties, including a relatively low boiling point and miscibility with many organic solvents, make it suitable for use as a moderately polar, volatile reaction medium that can facilitate homogeneous conditions and improve reaction yields . As a highly flammable liquid (Category 2) with a flash point of approximately -6°C, it requires safe handling practices . Researchers should keep the container tightly closed, away from heat and ignition sources, and use it only in a well-ventilated area while wearing appropriate personal protective equipment, including safety goggles and impervious gloves . This compound is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

prop-1-en-2-yl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2)6-3-5/h3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVPDPHVQVHXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropenyl formate can be synthesized through the esterification of isopropenyl alcohol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where isopropenyl alcohol and formic acid are fed into the reactor along with a catalyst. The reaction mixture is heated, and the product is continuously distilled off to achieve high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including carbon dioxide and water.

    Reduction: Reduction of this compound can yield isopropenyl alcohol and formic acid.

    Substitution: It can participate in nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Reduction: Isopropenyl alcohol and formic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Isopropenyl formate serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Esterification Reactions : It can be used to produce esters by reacting with alcohols, which is essential in the production of fragrances and flavoring agents.
  • Michael Addition Reactions : this compound can act as an electrophile in Michael addition reactions, leading to the formation of complex molecules that are useful in pharmaceuticals.

Case Study: Synthesis of β-Hydroxy Esters

A study demonstrated the use of this compound in synthesizing β-hydroxy esters through a one-pot reaction involving various nucleophiles. The reaction conditions were optimized for yield and selectivity, showcasing this compound's utility in producing valuable intermediates for drug development .

Flavoring and Fragrance Industry

This compound is recognized for its pleasant aroma and is utilized as a flavoring agent in food products and beverages. Its applications include:

  • Flavor Enhancer : It imparts fruity notes to food products, making it a popular choice among food manufacturers.
  • Fragrance Component : Its pleasant scent makes it suitable for use in perfumes and household products.

Environmental Applications

Recent research has explored the role of this compound in environmental chemistry, particularly concerning its interactions with atmospheric components.

Case Study: Hydroxyl Radical Reactions

Research indicates that this compound reacts with hydroxyl radicals (OH) in the atmosphere, influencing its degradation pathways. Understanding these reactions is crucial for assessing its environmental impact and potential as an atmospheric pollutant . The decay rate coefficients for these reactions were determined, providing insights into the compound's behavior under environmental conditions.

Potential in Green Chemistry

This compound can be part of greener synthesis pathways due to its relatively low toxicity compared to other solvents. Its use aligns with the principles of green chemistry by minimizing hazardous substances and waste.

Mechanism of Action

The mechanism of action of isopropenyl formate involves its interaction with various molecular targets through esterification and hydrolysis reactions. The formate group can be hydrolyzed to release formic acid, which can then participate in further biochemical pathways. The isopropenyl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isopropyl Formate

  • Structure : $ \text{CH}3\text{CH}(\text{OCHO})\text{CH}3 $, a saturated ester lacking the vinyl group.
  • Synthesis : Produced via esterification of formic acid with isopropyl alcohol .
  • Reactivity : Less reactive than isopropenyl formate due to the absence of the electron-rich double bond. Primarily used as a solvent or flavoring agent rather than a reagent in synthetic chemistry .
  • Safety : Highly flammable (UN 1281; Hazard Class 3) with precautions against ignition and static discharge .

Isopropenyl Acetate

  • Structure : $ \text{CH}2=\text{C}(\text{CH}3)\text{OCOCH}_3 $, substituting the formyl group with an acetyl group.
  • Synthesis: Typically prepared via acetic acid and isopropenol.
  • Reactivity: Acts as an acetylating agent in green chemistry, replacing toxic acyl chlorides. Its vinyl ether group facilitates nucleophilic additions, but it is less selective than this compound in amino group modifications .
  • Safety : Classified as flammable (NFPA Hazard Code) with stringent workplace exposure controls .

Comparative Data Table

Property This compound Isopropyl Formate Isopropenyl Acetate
Formula $ \text{C}4\text{H}6\text{O}_2 $ $ \text{C}4\text{H}8\text{O}_2 $ $ \text{C}5\text{H}8\text{O}_2 $
Functional Groups Formate ester, vinyl ether Formate ester Acetate ester, vinyl ether
Key Reactivity Selective amino formylation Solvent, flavoring agent Acetylation, green synthesis
Synthesis Method Formic acid + isopropenol Formic acid + isopropyl alcohol Acetic acid + isopropenol
Hazard Class Not explicitly documented UN 1281 (Class 3, Flammable) UN 2403 (Flammable, irritant)
Environmental Role Emerging green reagent Limited Eco-friendly acylating agent
Primary Use Protective group chemistry Industrial solvents Polymer and pharmaceutical synthesis

Research Findings and Mechanistic Insights

  • Reactivity Differences : The vinyl ether group in this compound enhances electrophilicity compared to saturated esters like isopropyl formate. This property is critical in its ability to formylate amines without requiring harsh conditions .
  • Solvolysis Behavior: Isopropenyl chloroformate (a related compound) exhibits solvolysis rates comparable to phenyl chloroformate, suggesting that electron-withdrawing substituents accelerate reactions.
  • Green Chemistry Potential: Isopropenyl esters, including isopropenyl acetate, are prioritized as sustainable alternatives to traditional acylating agents. This compound’s selectivity positions it as a candidate for specialized applications in peptide synthesis .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for isopropenyl formate, and how can reaction efficiency be quantified?

  • Methodological Answer : The synthesis of this compound typically involves esterification of formic acid with isopropenyl alcohol under acidic catalysis. Key parameters include molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature control (40–60°C), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium. Efficiency is quantified via yield calculations (gravimetric analysis) and purity assessment (GC-MS). Include control experiments to verify the absence of side products like formic acid anhydrides .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm ester functionality (e.g., carbonyl signal at ~170 ppm in 13C^{13}\text{C} NMR).
  • IR Spectroscopy : Validate C=O stretch (~1720 cm1^{-1}) and vinyl group absorption (~1640 cm1^{-1}).
  • GC-MS : Assess purity (>95%) and identify contaminants. Calibrate instruments with certified standards and replicate analyses to ensure reproducibility .

Advanced Research Questions

Q. How can model-based experimental design optimize studies on this compound’s decomposition kinetics?

  • Methodological Answer : Implement a closed-loop, model-based design (e.g., optimal dynamic experiments) to identify kinetic parameters. For thermal decomposition, use UV/Vis or FTIR for real-time monitoring of degradation products. Fit data to Arrhenius or Eyring models, and validate with sensitivity analysis to minimize parameter uncertainty. This approach reduces manual experimentation and enhances data robustness .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound’s reactive intermediates?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Time-resolved FTIR : Track transient species (e.g., acyloxy radicals).
  • DFT Calculations : Compare experimental vibrational frequencies with computed spectra (B3LYP/6-311+G(d,p) level).
  • Control Experiments : Isolate intermediates via low-temperature trapping (e.g., cryogenic HPLC). Address discrepancies by revisiting sample preparation (e.g., solvent polarity effects) .

Q. How can density-functional theory (DFT) elucidate this compound’s electronic structure and reactivity?

  • Methodological Answer : Perform hybrid DFT (e.g., B3LYP) with exact exchange terms to calculate thermodynamic properties (e.g., bond dissociation energies, reaction barriers). Validate against experimental thermochemical data (e.g., enthalpy of formation). Use natural bond orbital (NBO) analysis to identify electron-deficient sites prone to nucleophilic attack .

Q. What mixed-methods approaches are suitable for studying this compound’s reactivity in complex matrices?

  • Methodological Answer : Combine:

  • Quantitative Analysis : Kinetic profiling via stopped-flow spectroscopy.
  • Qualitative Insights : In situ Raman microscopy to map spatial reactivity in heterogeneous systems.
  • Computational Modeling : MD simulations to predict solvent effects. Ensure integration by aligning computational parameters (e.g., force fields) with experimental conditions .

Q. How can researchers ensure reproducibility in catalytic studies involving this compound?

  • Methodological Answer : Standardize protocols:

  • Catalyst Characterization : Use BET surface area analysis and TEM for nanoparticle catalysts.
  • Reaction Monitoring : Employ inline pH and conductivity probes for real-time feedback.
  • Data Reporting : Adhere to SI unit conventions and provide raw data in supplementary materials. Replicate experiments across independent labs to confirm findings .

Q. What methodologies are effective for analyzing solvent effects on this compound’s stability?

  • Methodological Answer : Conduct accelerated stability tests in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents. Monitor degradation via HPLC-UV and correlate with solvent parameters (e.g., dielectric constant, Kamlet-Taft values). Use multivariate regression to identify dominant destabilizing factors (e.g., proticity) .

Data Analysis & Presentation Guidelines

  • Tables : Label columns clearly (e.g., "Reaction Yield (%)" ± SD). Use footnotes to define abbreviations (e.g., "GC-MS: Gas Chromatography-Mass Spectrometry") .
  • Figures : Ensure high-resolution spectra (300 dpi) with annotated peaks. Include error bars in kinetic plots and specify statistical tests (e.g., Student’s t-test) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropenyl formate

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